N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a naphthalen-1-yl carboxamide group at position 4.
Properties
IUPAC Name |
N-naphthalen-1-yl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-15(13-10-18-17-20(16(13)22)8-9-23-17)19-14-7-3-5-11-4-1-2-6-12(11)14/h1-7,10H,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCIRPBKEHILJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of pharmacological activity. They are considered promising scaffolds for the design of new medicines, including anticancer drugs.
Mode of Action
It’s worth noting that thiazolopyrimidines, in general, are known to interact with various biological targets due to their structural similarity to purine. This allows them to effectively bind to biological targets, potentially influencing a variety of cellular processes.
Biochemical Pathways
Thiazolopyrimidines have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target. This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Thiazolopyrimidines have been associated with a variety of biological activities, including antitumor, antibacterial, and anti-inflammatory activities. This suggests that the compound may have a broad range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Preliminary studies suggest that it interacts with various enzymes and proteins, affecting their function and potentially influencing biochemical reactions.
Cellular Effects
N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been observed to influence cell function. It appears to affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently under study. It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation.
Biological Activity
N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological properties. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Common synthetic routes include:
- Cyclization of 3-methyl-5-oxo derivatives with α-bromoacetyl derivatives.
- Use of continuous flow reactors for industrial production to enhance yield and purity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by inhibiting specific enzymes and pathways involved in cancer cell proliferation. For instance, structural modifications in thiazole derivatives have been linked to enhanced cytotoxicity against various cancer cell lines.
| Compound | Activity | IC50 Value (μM) |
|---|---|---|
| 24a | Colon carcinoma inhibition | 10.5 |
| 24b | High efficacy against HCT-15 | 8.2 |
Anticonvulsant Activity
In studies examining anticonvulsant properties, derivatives of the thiazole structure demonstrated notable effectiveness. For example, an analogue with a naphthalene moiety showed a median effective dose (ED50) of 18.4 mg/kg.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound interacts with target enzymes by binding to their active sites.
- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating viral infections and as an anti-inflammatory agent:
-
Anti-HIV Activity : Compounds derived from this scaffold have shown promising inhibitory activity against RNase H associated with HIV, with some derivatives exhibiting low micromolar IC50 values.
Compound Target IC50 Value (μM) 10i RNase H 8.32 - Anti-inflammatory Effects : Investigations into the anti-inflammatory properties revealed that certain derivatives significantly suppress COX-2 activity.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : Fluorine in 22 () improves metabolic stability, whereas methoxy groups (e.g., 21 ) enhance solubility .
- Steric Effects : The tert-butyl carbamate in 10 () may reduce enzymatic degradation but could limit membrane permeability .
Physicochemical and Pharmacological Properties
Physicochemical Profiling
Notes:
- The target’s naphthyl group likely reduces aqueous solubility compared to 21 and 22 , which have polar substituents .
Pharmacological Implications
While direct activity data for the target compound is unavailable, insights can be inferred from analogs:
- Kinase Inhibition : Thiazolo[3,2-a]pyrimidines with aryl carboxamides (e.g., 21 ) show kinase inhibitory activity due to ATP-binding pocket interactions .
- Antibacterial Potential: Compounds like 43 () with isoindoline dione substituents exhibit antibacterial properties, suggesting the target’s naphthyl group may enhance membrane penetration .
- Crystal Packing : highlights the role of hydrogen bonding (e.g., C—H···O) in stabilizing crystal structures, which could influence the target’s formulation and stability .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
The compound can be synthesized via multi-component reactions involving thiazolo-pyrimidine precursors and naphthalen-1-amine derivatives. A typical approach involves refluxing 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with naphthalen-1-amine in the presence of coupling agents (e.g., EDCI/HOBt) under anhydrous conditions . Purity (>95%) is achieved through recrystallization in ethyl acetate/ethanol mixtures, validated by HPLC and NMR .
Q. How should structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- 1H/13C NMR : To verify aromatic proton environments and carbonyl groups (e.g., δ ~8.5 ppm for naphthyl protons, δ ~165–170 ppm for carboxamide C=O) .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (thiazole C=N) .
- X-ray crystallography : For absolute conformation analysis. Programs like SHELXL resolve bond angles and dihedral deviations (e.g., thiazolo-pyrimidine ring puckering) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays aligned with structurally analogous compounds:
- Anticancer : MTT assays against glioblastoma (U87) or melanoma (A375) cell lines, with IC50 comparisons to derivatives like N-(5-chloro-2-nitrophenyl) analogs .
- Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), tracking MIC values . Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to exclude false positives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO2, -Cl) at the naphthyl ring to enhance anticancer activity, as seen in N-(5-chloro-2-nitrophenyl) derivatives .
- Core modifications : Replace the thiazolo-pyrimidine core with triazolo-pyrimidine moieties to assess changes in antimicrobial potency . Use DFT calculations (e.g., Gaussian 09) to predict electronic effects and molecular docking (AutoDock Vina) to map interactions with targets like DNA topoisomerase II .
Q. How should contradictory biological data (e.g., variable IC50 values across studies) be resolved?
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum-free media for cytotoxicity assays) .
- Metabolic stability : Test compound degradation in PBS or liver microsomes; use LC-MS to identify metabolites that may interfere with activity .
- Batch variability : Compare HPLC purity (>98% vs. 95%) and residual solvent levels (e.g., DMF) between synthetic batches .
Q. What computational tools are effective for predicting pharmacokinetic properties?
- ADME Prediction : SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Solubility : Use COSMO-RS to model aqueous solubility, critical for in vivo translation . Cross-validate predictions with experimental data (e.g., PAMPA assays for permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
